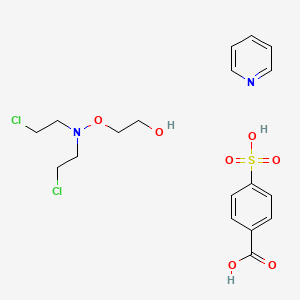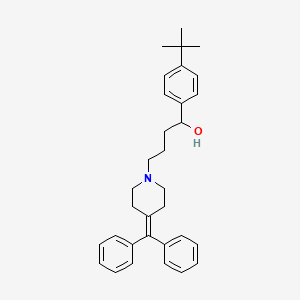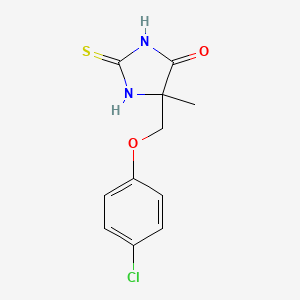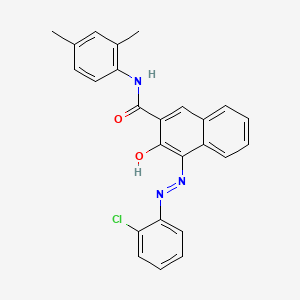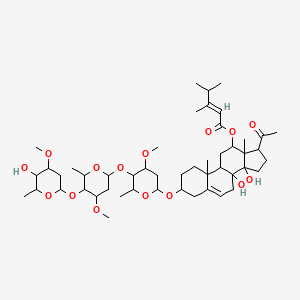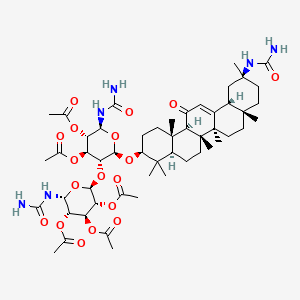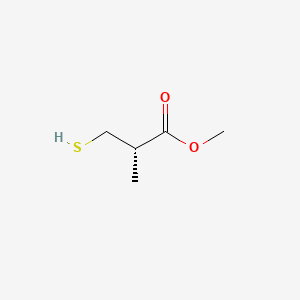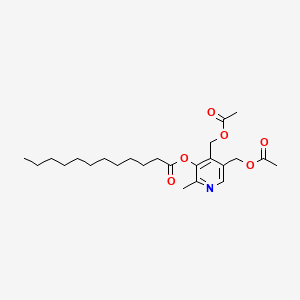
Guanidine, N,N'-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both guanidine and dithiazole moieties, suggests potential for interesting chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiourea derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the required product quality.
化学反应分析
Types of Reactions
Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the transformation of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the dithiazole ring, potentially leading to ring-opening or other structural changes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Potential use as a probe or inhibitor in biochemical studies, given its unique structure.
Medicine: Exploration as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The dithiazole moiety might interact with sulfur-containing biomolecules, while the guanidine group could form strong hydrogen bonds or ionic interactions.
相似化合物的比较
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures but different substituents.
Dithiazole compounds: Molecules featuring the dithiazole ring but lacking the guanidine group.
Uniqueness
The uniqueness of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- lies in its combination of guanidine and dithiazole moieties, which may confer distinct chemical reactivity and biological activity compared to other compounds.
属性
CAS 编号 |
151220-53-0 |
|---|---|
分子式 |
C17H16N4S3 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
1,2-bis(4-methylphenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C17H16N4S3/c1-11-3-7-13(8-4-11)19-15(18)21(16-20-17(22)24-23-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) |
InChI 键 |
BNVVIVKWVHJCJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C(N)N(C2=CC=C(C=C2)C)C3=NC(=S)SS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
